molecular formula C20H40O6 B12661885 Tetradecyl hexopyranoside CAS No. 54549-26-7

Tetradecyl hexopyranoside

Cat. No.: B12661885
CAS No.: 54549-26-7
M. Wt: 376.5 g/mol
InChI Key: ORUDEUCNYHCHPB-UHFFFAOYSA-N
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Description

Tetradecyl D-glucoside is a non-ionic surfactant derived from glucose and tetradecanol. It is known for its excellent surface-active properties, making it a valuable ingredient in various industrial and consumer products. This compound is particularly favored for its biodegradability and mildness, making it suitable for use in personal care products, household cleaners, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl D-glucoside can be synthesized through two primary methods: direct glycosylation and transglycosylation.

    Direct Glycosylation: This method involves the reaction of tetradecanol with glucose in the presence of an acid catalyst.

    Transglycosylation: This method involves the initial formation of a low-carbon alcohol glycoside, which then reacts with tetradecanol.

Industrial Production Methods: Industrial production of tetradecyl D-glucoside often employs enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. This method also offers higher yields and fewer by-products compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl D-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of the glucoside to its corresponding alcohol.

    Substitution: This reaction involves the replacement of the glucoside moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Tetradecyl D-glucoside has a wide range of applications in scientific research:

Mechanism of Action

Tetradecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, foaming, and wetting. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure, leading to cell lysis .

Comparison with Similar Compounds

    Dodecyl glucoside: Similar in structure but with a shorter alkyl chain, leading to slightly different surfactant properties.

    Octyl glucoside: Has an even shorter alkyl chain, making it less hydrophobic and more soluble in water.

Uniqueness: Tetradecyl D-glucoside’s longer alkyl chain provides it with superior emulsifying and foaming properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant action .

Properties

IUPAC Name

2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDEUCNYHCHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866429
Record name Tetradecyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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